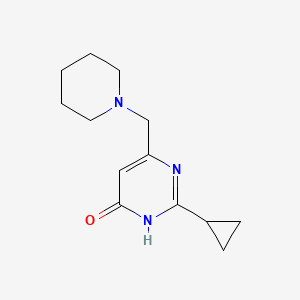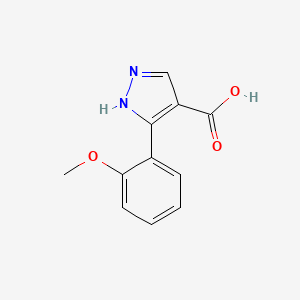
5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (MPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPA is a pyrazole derivative that has been shown to possess a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and characterized for their potential applications in various fields. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).
Spectroscopic and Nonlinear Optical Properties
- The compound's spectroscopic and nonlinear optical properties have been a subject of interest. Tamer et al. (2015) conducted a combined experimental and theoretical study on a related molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, to understand its structural and electronic characteristics (Tamer et al., 2015).
Structural Analysis
- The structural analysis of derivatives of this compound has been explored in several studies. For example, Kumarasinghe, Hruby, and Nichol (2009) examined the crystal structure and conformational properties of similar compounds, providing insights into their molecular arrangements (Kumarasinghe, Hruby, & Nichol, 2009).
Application in Synthesis of Novel Compounds
- This compound has been used as a precursor for the synthesis of novel compounds with potential biological activities. For instance, Arbačiauskienė et al. (2011) used similar compounds in Pd-Catalysed cross-coupling reactions to synthesize condensed pyrazoles, demonstrating its versatility in organic synthesis (Arbačiauskienė et al., 2011).
Antifungal and Antimicrobial Activities
- The compound and its derivatives have been evaluated for antifungal and antimicrobial activities. Liu et al. (2020) designed and synthesized derivatives that showed significant antifungal activity against various fungi, highlighting its potential in agricultural and pharmaceutical applications (Liu et al., 2020).
Direcciones Futuras
The future directions for research on “5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .
Mecanismo De Acción
Target of Action
A similar compound, 5-(2-methoxyphenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, influencing their downstream effects .
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)10-8(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBKSMPPBMFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2520010.png)

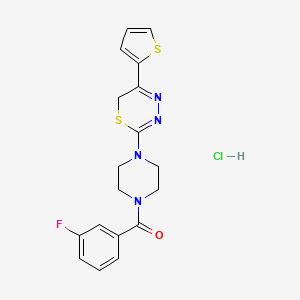
![6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2520013.png)
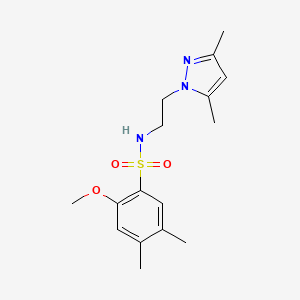
![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)
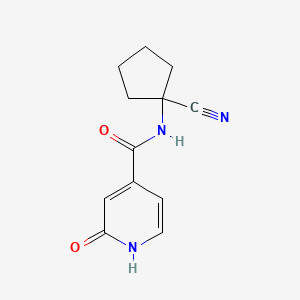

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)
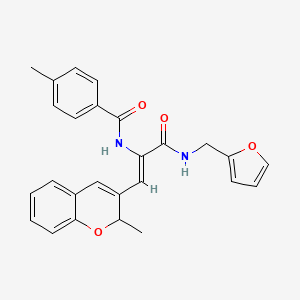
![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)
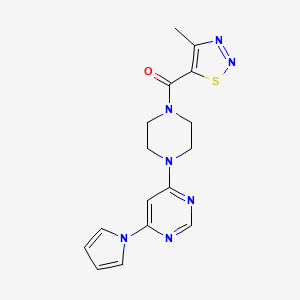
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2520027.png)
